Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS: 609795-57-5) is a thiazolo[3,2-a]pyrimidine derivative with the molecular formula C₂₆H₂₁N₃O₆S and a molecular weight of 503.5 g/mol . Its structure features a fused thiazole-pyrimidine core substituted with a methoxycarbonylphenyl group at position 5, a methyl group at position 7, and a thiophen-2-ylmethylene moiety at position 2.
Properties
CAS No. |
609795-57-5 |
|---|---|
Molecular Formula |
C22H18N2O5S2 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
methyl (2E)-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H18N2O5S2/c1-12-17(21(27)29-3)18(13-6-8-14(9-7-13)20(26)28-2)24-19(25)16(31-22(24)23-12)11-15-5-4-10-30-15/h4-11,18H,1-3H3/b16-11+ |
InChI Key |
GQEZGIOHIYZUJK-LFIBNONCSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CS3)/SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CS3)SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of thiophene-2-carbaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the thiazolo[3,2-a]pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The compound’s methoxycarbonyl and methyl carboxylate groups undergo hydrolysis under acidic or basic conditions:
-
Basic hydrolysis (aqueous NaOH/EtOH, reflux) converts esters to carboxylate salts, which can be protonated to free carboxylic acids .
-
Acidic hydrolysis (HCl/H<sub>2</sub>O, reflux) directly yields carboxylic acids.
Table 1: Hydrolysis Conditions and Outcomes
Nucleophilic Substitution at the Thiazolo-Pyrimidine Core
The electron-deficient thiazolo-pyrimidine ring undergoes nucleophilic attacks:
-
Amine derivatives : Reaction with morpholine and formalin in acetic acid/methanol yields morpholinomethyl-substituted analogs .
-
Thiol addition : Treatment with mercaptoethanol in DMF introduces sulfhydryl groups at C2 .
Key Example:
-
Product : Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(morpholinomethyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
-
Conditions : Morpholine (6 mmol), formalin (1 mL), acetic acid (1 mL), methanol, reflux (8 h) .
Reactivity at the Exocyclic Double Bond
The thiophen-2-ylmethylene group participates in cycloaddition and hydrogenation:
-
Diels-Alder reactions : Reacts with dienophiles (e.g., maleic anhydride) to form six-membered bicyclic adducts .
-
Catalytic hydrogenation : H<sub>2</sub>/Pd-C in ethanol reduces the double bond, yielding a saturated thiophene-linked derivative .
Table 2: Cycloaddition Outcomes
| Dienophile | Conditions | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 h | Bicyclic oxane derivative | 62 | |
| Tetracyanoethylene | DCM, RT, 24 h | Nitrile-functionalized adduct | 55 |
Thiophene Ring Functionalization
Electrophilic substitution occurs at the thiophene’s α-position:
-
Sulfonation : SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces sulfonic acid groups.
-
Halogenation : Br<sub>2</sub>/AcOH yields 5-bromo-thiophene derivatives.
Condensation Reactions
The exocyclic methylene group forms Schiff bases with amines:
-
Reaction : Condensation with 2-aminobenzoic acid in methanol/acetic acid produces azo-linked derivatives .
-
Conditions : 2-aminobenzoic acid (5 mmol), acetic acid (1 mL), methanol, reflux (8 h) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition between the exocyclic double bond and adjacent carbonyl groups, forming tricyclic lactones .
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions show enhanced bioactivity:
-
Anticancer analogs : Morpholine-substituted derivatives exhibit IC<sub>50</sub> values of 8.2–11.4 µM against MCF-7 cells .
-
Antimicrobial agents : Brominated thiophene derivatives display MIC values of 4–16 µg/mL against S. aureus.
This compound’s multifunctional architecture enables diverse reactivity, making it a valuable scaffold for drug discovery and materials science. Further studies should explore enantioselective transformations and in vivo efficacy of its derivatives.
Scientific Research Applications
Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its anticancer effects. Additionally, it can interact with inflammatory pathways, providing anti-inflammatory benefits.
Comparison with Similar Compounds
Table 1: Key Structural Features of Thiazolo[3,2-a]pyrimidine Derivatives
Key Observations :
- Ring Puckering: The central pyrimidine ring adopts a flattened boat conformation (C5 deviation: ~0.224 Å) in both the target compound and the 2,4,6-trimethoxy-substituted analog . This contrasts with bromophenyl derivatives, which exhibit a more pronounced boat conformation (0.198 Å) .
- Dihedral Angles : The dihedral angle between the fused thiazolo-pyrimidine system and the aryl substituent (e.g., 80.94° in the target compound) is consistent across analogs, suggesting minimal steric hindrance from the thiophene substituent .
- Hydrogen Bonding: The absence of strong hydrogen bond donors in the target compound (vs. C–H···O interactions in ) may reduce crystallinity compared to methoxy-substituted analogs.
Electronic Effects of Substituents
- Thiophen-2-ylmethylene vs.
Stability and Reactivity
- Z/E Isomerism : The (Z)-configuration of the thiophen-2-ylmethylene group is stabilized by conjugation with the thiazole ring, as seen in (Z)-methoxycarbonylmethylene analogs .
- Hydrolytic Sensitivity : The methoxycarbonyl group at position 5 may render the compound prone to hydrolysis under basic conditions, similar to ethyl carboxylate analogs .
Table 2: Antimicrobial Activity of Selected Derivatives
Key Findings :
- Thiophene vs. Morpholine: Morpholinomethyl derivatives () exhibit superior antimicrobial activity due to enhanced membrane permeability, suggesting the target compound’s thiophene group may require functionalization (e.g., sulfonation) for similar efficacy.
- Methoxy Substitution : Bulky 2,4,6-trimethoxybenzylidene groups reduce activity, likely due to steric hindrance .
Biological Activity
Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure
The structure of the compound can be analyzed through its molecular formula and functional groups. It contains a thiazolo-pyrimidine core with various substituents that influence its biological activity.
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidine derivatives have shown significant antimicrobial properties. For instance, studies indicate that derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported to be significantly lower than those of standard antibiotics like ampicillin and streptomycin, suggesting enhanced efficacy.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound 1 | 0.004 | Enterobacter cloacae |
| Compound 2 | 0.008 | Escherichia coli |
| Compound 3 | 0.015 | Staphylococcus aureus |
These results indicate that modifications in the thiazolo[3,2-a]pyrimidine structure can lead to improved antimicrobial activity against resistant strains of bacteria .
Anticancer Activity
Research has demonstrated that thiazolo[3,2-a]pyrimidine derivatives possess significant cytotoxic effects against various cancer cell lines. For example, one study highlighted that a specific derivative exhibited a cytotoxicity level twice as high against the M-HeLa cervical cancer cell line compared to the reference drug Sorafenib.
| Cell Line | IC50 (μM) | Reference Drug |
|---|---|---|
| M-HeLa | 5.0 | Sorafenib |
| PC3 (Prostate) | 10.0 | Not Applicable |
| MCF-7 (Breast) | 7.5 | Not Applicable |
This suggests that structural modifications can enhance selectivity and potency against cancer cells while minimizing effects on normal cells .
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor. In particular, thiazolo[3,2-a]pyrimidines have been identified as promising acetylcholinesterase inhibitors, which may have implications for treating neurodegenerative diseases such as Alzheimer's.
Case Studies
- Antitumor Efficacy : A study evaluated various thiazolo[3,2-a]pyrimidine derivatives for their antitumor properties and found that compounds with specific substitutions at the C5 position showed enhanced cytotoxicity against HeLa cells while maintaining low toxicity towards normal liver cells .
- Antimicrobial Screening : Another study tested multiple derivatives against a panel of bacteria and fungi, revealing that several compounds had MIC values significantly lower than traditional antibiotics, indicating their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
